molecular formula C10H11NO3 B3021826 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid CAS No. 76824-99-2

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Cat. No.: B3021826
CAS No.: 76824-99-2
M. Wt: 193.2 g/mol
InChI Key: CRAGDYRHPWTZJL-UHFFFAOYSA-N
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Description

6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6Htc) is a conformationally constrained amino acid analog that serves as a rigid mimic of tyrosine in pharmaceutical and biochemical research. Its primary research value lies in its application for studying opioid peptides and receptors; molecular modeling and receptor binding studies have shown that 6Htc effectively simulates the active conformation of tyrosine in the ligand-receptor complex of opioid peptides . Incorporation of 6Htc into model opioid peptides, such as analogs of deltorphin and endomorphin, has resulted in compounds with significant binding affinity to both mu and delta opioid receptors, providing crucial insights for the development of novel receptor-selective ligands . The compound is synthesized via a Pictet-Spengler reaction of formaldehyde with meta-tyrosine, a method that can yield the product in high purity . Beyond neuropharmacology, the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is also recognized in the design of inhibitors for other biological targets, such as Aminopeptidase N (APN), an enzyme involved in cancer metastasis . This product is offered for research applications only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAGDYRHPWTZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501194126
Record name 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid
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Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76824-99-2
Record name 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76824-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501194126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Synthetic Routes

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Expanding the Scope

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Deepening Method Analysis

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Gathering Synthetic Routes

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Identifying Key Literature

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Evaluating Detailed Procedures

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Pinpointing the Optimal Approach

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Designing the Protocol's Details

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Discovering Key Reaction Pathways

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Detailing the Synthesis Protocol

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Constructing a Concise Protocol

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An In-Depth Technical Guide to 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-THIC), a molecule of significant interest in neurobiology and medicinal chemistry. We will delve into its chemical properties, synthesis, and biological relevance, offering insights for researchers, scientists, and professionals in drug development.

Core Molecular Characteristics

This compound is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, a core structure found in numerous alkaloids and pharmacologically active compounds. The presence of both a hydroxyl group on the aromatic ring and a carboxylic acid in the heterocyclic ring imparts unique physicochemical properties that are crucial for its biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of 6-OH-THIC is presented in the table below. These computed properties, primarily sourced from PubChem, provide a foundational understanding of the molecule's behavior in a biological milieu.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃PubChem
Molecular Weight 193.20 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 76824-99-2PubChem
SMILES C1C(NCC2=C1C=C(C=C2)O)C(=O)OPubChem
XLogP3-AA (Predicted) -1.7PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem

Synthesis of this compound

The primary and most established method for synthesizing the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of 6-OH-THIC, a suitable starting material would be a dopamine precursor or a related catecholamine.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of 6-OH-THIC via a Pictet-Spengler reaction.

Synthesis_Workflow Start Starting Materials: 3,4-Dihydroxyphenylalanine (L-DOPA) derivative Formaldehyde source Reaction Pictet-Spengler Reaction (Acid-catalyzed condensation and cyclization) Start->Reaction Intermediate Tetrahydroisoquinoline Intermediate Reaction->Intermediate Purification Purification (e.g., Crystallization, Chromatography) Intermediate->Purification Product 6-hydroxy-1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid Purification->Product

Caption: Conceptual workflow for the synthesis of 6-OH-THIC.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step protocol based on established Pictet-Spengler reaction methodologies for similar compounds. This protocol should be considered a starting point and requires optimization and validation.

  • Reactant Preparation: A solution of a protected 3,4-dihydroxyphenylalanine derivative is prepared in a suitable solvent (e.g., a mixture of water and a polar organic solvent). The choice of protecting groups for the catechol and carboxylic acid moieties is critical to prevent side reactions.

  • Aldehyde Addition: An aqueous solution of formaldehyde is added dropwise to the reaction mixture at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures.

  • Acid Catalysis and Cyclization: The reaction pH is adjusted to be acidic (typically pH 4-6) to facilitate the intramolecular cyclization, which is the core of the Pictet-Spengler reaction. The reaction is stirred for a period ranging from several hours to days, with progress monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Extraction: Upon completion, the reaction mixture is neutralized, and the product is extracted into an organic solvent. The organic layers are combined, washed, and dried.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.

  • Purification and Characterization: The crude product is purified using techniques such as recrystallization or column chromatography. The final structure and purity are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Significance and Potential Mechanisms of Action

The tetrahydroisoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Derivatives of THIQ have been investigated for their potential as anticancer agents.

Neurobiological Relevance

The structural similarity of 6-OH-THIC to endogenous catecholamines suggests a potential role in neurological processes. Tetrahydroisoquinolines can be formed endogenously in mammals, including humans, through the condensation of catecholamines or other biogenic amines with aldehydes or keto acids. This raises the possibility that 6-OH-THIC could act as a neuromodulator or be involved in the pathophysiology of certain neurological disorders.

Potential as a Therapeutic Agent

While specific studies on the biological activity of 6-OH-THIC are limited, the broader class of THIQ derivatives has been explored for various therapeutic applications. For instance, some THIQ derivatives have shown potential as anti-angiogenesis and anti-cancer agents. The incorporation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid into peptides has been investigated for its potential anticancer properties against breast cancer cell lines.

Illustrative Signaling Pathway Involvement (Hypothetical)

Given the structural resemblance to dopamine and other catecholamines, 6-OH-THIC could potentially interact with dopaminergic pathways. The following diagram illustrates a hypothetical interaction with a dopamine receptor, leading to downstream signaling events.

Biological_Pathway Ligand 6-OH-THIC Receptor Dopamine Receptor (e.g., D2 Receptor) Ligand->Receptor Binding G_Protein G-protein Activation Receptor->G_Protein Effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Concentration Change (e.g., ↓cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Modulation of Neuronal Excitability) Kinase_Cascade->Response

Caption: Hypothetical signaling pathway for 6-OH-THIC.

Future Directions and Research Opportunities

The study of this compound is an emerging field with several promising avenues for future research:

  • Definitive Synthesis and Characterization: The development and validation of a robust and scalable synthetic route are paramount. Comprehensive analytical characterization, including detailed spectroscopic analysis and determination of physicochemical properties, is essential.

  • Pharmacological Profiling: A thorough investigation of the biological activities of 6-OH-THIC is warranted. This includes screening for its effects on various cellular targets and pathways, particularly within the central nervous system.

  • In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of 6-OH-THIC and to explore its potential therapeutic efficacy in models of neurological or other diseases.

  • Endogenous Formation and Function: Further research is needed to determine if 6-OH-THIC is formed endogenously and to elucidate its physiological and/or pathophysiological roles.

An In-depth Technical Guide to the Mechanism of Action of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-THICA) is a conformationally constrained analog of phenylalanine belonging to the class of tetrahydroisoquinoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. Emerging evidence points towards the N-methyl-D-aspartate (NMDA) receptor as a primary molecular target for substituted tetrahydroisoquinoline-3-carboxylic acids, suggesting a potential role for 6-OH-THICA in modulating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the putative mechanism of action of 6-OH-THICA, synthesizing data from studies on closely related analogs and outlining experimental approaches for its detailed characterization. The potential for neuroprotective effects, stemming from both NMDA receptor antagonism and potential antioxidant properties, will also be explored.

Introduction: The Therapeutic Potential of Tetrahydroisoquinoline Scaffolds

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core is a key structural motif found in various biologically active compounds and peptide-based drugs. Its rigid structure makes it a valuable tool in drug design for probing specific receptor conformations. A significant body of research has focused on the development of substituted tetrahydroisoquinoline derivatives as cerebroprotective agents for neurodegenerative disorders where glutamate-mediated excitotoxicity is a key pathological factor. Within this context, 6-OH-THICA emerges as a compound of interest, with its 6-hydroxy substitution potentially influencing its pharmacological profile and conferring additional properties.

Primary Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for the broader class of 6-substituted decahydroisoquinoline-3-carboxylic acids is potent and selective antagonism of the NMDA receptor. This strongly suggests that 6-OH-THICA likely functions as an NMDA receptor antagonist.

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation by the excitatory neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis.

Molecular Interaction with the NMDA Receptor

While direct binding data for 6-OH-THICA is not extensively available, studies on structurally similar compounds provide insights into its likely interaction with the NMDA receptor. These antagonists typically act as competitive antagonists at the glutamate binding site on the GluN2 subunit of the NMDA receptor. The carboxylic acid moiety is crucial for mimicking the glutamate structure and anchoring the molecule within the binding pocket. The tetrahydroisoquinoline scaffold provides a rigid framework that orients the pharmacophoric groups for optimal receptor interaction.

The 6-hydroxy group of 6-OH-THICA may form additional hydrogen bonds within the glutamate binding site, potentially influencing its binding affinity and selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D).

Downstream Signaling Consequences of NMDA Receptor Blockade

By blocking the NMDA receptor, 6-OH-THICA is hypothesized to inhibit the downstream signaling cascade associated with excitotoxicity.

NMDA_Antagonism_Pathway cluster_post Postsynaptic Terminal Glutamate_pre Glutamate NMDA_R NMDA Receptor Glutamate_pre->NMDA_R Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Ca_influx Ca²⁺ Influx Excitotoxicity Excitotoxicity (ROS, Apoptosis) Ca_influx->Excitotoxicity THICA 6-OH-THICA THICA->NMDA_R

Figure 1: Hypothesized signaling pathway of 6-OH-THICA as an NMDA receptor antagonist.

Potential Secondary Mechanism: Antioxidant Activity

The presence of a phenolic hydroxyl group in the 6-position of the tetrahydroisoquinoline ring suggests that 6-OH-THICA may possess intrinsic antioxidant properties. Phenolic compounds are known to act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a major contributor to neuronal damage.

The neurotoxin 6-hydroxydopamine (6-OHDA), often used to model Parkinson's disease, induces neuronal death through the generation of ROS. The structural similarity of 6-OH-THICA to 6-OHDA, particularly the hydroxylated aromatic ring, hints at a potential interaction with oxidative stress pathways. It is plausible that 6-OH-THICA could exert a dual neuroprotective effect: first, by preventing excitotoxicity through NMDA receptor antagonism, and second, by directly scavenging ROS.

Experimental Protocols for Characterizing the Mechanism of Action

To definitively elucidate the mechanism of action of 6-OH-THICA, a series of in vitro and in vivo experiments are required.

In Vitro Characterization

4.1.1. Radioligand Binding Assays

This assay determines the affinity of 6-OH-THICA for the NMDA receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of 6-OH-THICA at the NMDA receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent cortical tissue.

    • Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGS19755).

    • Add increasing concentrations of unlabeled 6-OH-THICA.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of 6-OH-THICA that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

4.1.2. Electrophysiology

This technique directly measures the effect of 6-OH-THICA on NMDA receptor function.

  • Objective: To determine if 6-OH-THICA acts as an antagonist and to characterize its effects on NMDA receptor-mediated currents.

  • Methodology:

    • Use patch-clamp electrophysiology on cultured neurons or Xenopus oocytes expressing specific NMDA receptor subunit combinations.

    • Apply glutamate and glycine to elicit NMDA receptor-mediated currents.

    • Perfuse with increasing concentrations of 6-OH-THICA and measure the change in current amplitude.

    • Construct a concentration-response curve to determine the IC50 for current inhibition.

Electrophysiology_Workflow start Cultured Neurons or Xenopus Oocytes patch_clamp Patch-Clamp Recording start->patch_clamp agonist_app Apply Glutamate + Glycine patch_clamp->agonist_app current_rec Record NMDA Current agonist_app->current_rec thica_app Apply 6-OH-THICA (increasing conc.) current_rec->thica_app current_inhibition Measure Current Inhibition thica_app->current_inhibition ic50 Calculate IC50 current_inhibition->ic50

Figure 2: Workflow for electrophysiological characterization of 6-OH-THICA.
In Vivo Evaluation

4.2.1. Animal Models of Excitotoxicity

  • Objective: To assess the neuroprotective effects of 6-OH-THICA in a living organism.

  • Methodology:

    • Induce excitotoxic lesions in rodents by intracerebral injection of an NMDA receptor agonist (e.g., quinolinic acid) or a neurotoxin like 6-OHDA.

    • Administer 6-OH-THICA systemically before or after the insult.

    • Assess the extent of neuronal damage using histological techniques (e.g., Nissl staining, TUNEL assay for apoptosis).

    • Evaluate behavioral outcomes related to the lesioned brain region (e.g., motor coordination in a 6-OHDA model of Parkinson's disease).

Quantitative Data on Related Compounds

While specific quantitative data for 6-OH-THICA is pending further investigation, data from related 6-substituted decahydroisoquinoline-3-carboxylic acids demonstrate high potency at the NMDA receptor.

Compound[³H]CGS19755 Binding IC50 (nM)Cortical Wedge NMDA Antagonism IC50 (µM)
31a (phosphonate analog)55 ± 140.15 ± 0.01
32a (tetrazole analog)856 ± 1361.39 ± 0.29
Data from Ornstein et al., J Med Chem. 1992 Sep 18;35(19):3547-60.

This data underscores the potential for high-affinity NMDA receptor antagonism within this chemical class, providing a strong rationale for the investigation of 6-OH-THICA.

Conclusion

The available evidence strongly supports the hypothesis that the primary mechanism of action of this compound is the antagonism of the NMDA receptor. This action is expected to confer neuroprotective properties by mitigating glutamate-induced excitotoxicity. Furthermore, the presence of a phenolic hydroxyl group suggests a potential for secondary antioxidant effects, which could contribute to its overall therapeutic profile. The experimental workflows outlined in this guide provide a clear path for the definitive characterization of 6-OH-THICA's mechanism of action and the validation of its potential as a neuroprotective agent. Further research is warranted to elucidate the specific binding affinities, functional activities, and in vivo efficacy of this promising compound.

An In-Depth Technical Guide to 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives: Synthesis, Neuroprotective Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-hydroxy-THIC) scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 6-hydroxy-THIC derivatives. We delve into the intricacies of their chemical synthesis, with a focus on the Pictet-Spengler reaction, and detail the derivatization strategies to explore the structure-activity relationships. Furthermore, this guide elucidates the neuroprotective mechanisms of these compounds, including their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and modulators of critical cellular signaling pathways involved in oxidative stress and apoptosis.

Introduction: The Therapeutic Promise of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a common motif in a multitude of natural products and synthetic molecules with a broad spectrum of biological activities.[1] The constrained cyclic structure of THIQ derivatives makes them attractive scaffolds for mimicking peptide turns and interacting with various biological targets with high specificity. Among the diverse array of THIQ derivatives, those incorporating a 6-hydroxy group and a 3-carboxylic acid moiety have garnered considerable attention for their potential to address the unmet medical needs in the field of neurodegenerative disorders.

This guide will serve as a detailed resource for researchers and drug development professionals, offering insights into the synthesis and biological evaluation of this compound and its derivatives.

Synthetic Strategies: Building the 6-Hydroxy-THIC Scaffold

The cornerstone for the synthesis of this compound derivatives is the Pictet-Spengler reaction .[2][3][4] This powerful acid-catalyzed reaction involves the condensation of a β-arylethylamine with a carbonyl compound to form the tetrahydroisoquinoline ring system.

Core Synthesis via Pictet-Spengler Reaction

The synthesis of the 6,7-dihydroxy precursor of our target molecule typically starts from L-DOPA (3,4-dihydroxyphenylalanine) and an aldehyde, most commonly formaldehyde.[2][5] The electron-donating hydroxyl groups on the aromatic ring of L-DOPA facilitate the electrophilic aromatic substitution required for cyclization.[1]

Conceptual Workflow for Pictet-Spengler Synthesis of the THIC Core

G cluster_reactants Reactants cluster_reaction Pictet-Spengler Reaction cluster_product Product L-DOPA L-DOPA Acid_Catalyst Acid Catalyst (e.g., HCl) Formaldehyde Formaldehyde Reaction_Conditions Aqueous medium, Elevated Temperature Acid_Catalyst->Reaction_Conditions THIC_Precursor 6,7-dihydroxy-1,2,3,4- tetrahydroisoquinoline- 3-carboxylic acid Reaction_Conditions->THIC_Precursor

Caption: Pictet-Spengler synthesis of the dihydroxy-THIC precursor.

Detailed Protocol: Synthesis of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [3][5]

  • Dissolution: Dissolve L-DOPA (1 equivalent) and formaldehyde (1.1 equivalents) in an aqueous acidic medium (e.g., 0.1 M HCl).

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique such as HPLC.

  • Work-up: Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization.

Derivatization Strategies

To explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the 6-hydroxy-THIC core, several derivatization strategies can be employed.

2.2.1. Selective O-Methylation

Selective methylation of the 6- or 7-hydroxyl group is a critical step to modulate the compound's polarity and potential interactions with biological targets. This can be achieved using a suitable methylating agent in the presence of a base, with the reaction conditions optimized to favor mono-methylation at the desired position.

2.2.2. Esterification of the Carboxylic Acid

The carboxylic acid moiety at the 3-position offers a handle for further modification. Esterification can be performed using standard methods such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base.[6][7][8]

Protocol: General Fischer Esterification [6][8]

  • Mixing: Suspend the 6-hydroxy-THIC (1 equivalent) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Isolation: After cooling, neutralize the excess acid and remove the alcohol under reduced pressure. The crude ester can then be purified by column chromatography.

2.2.3. N-Alkylation and N-Arylation

The secondary amine in the tetrahydroisoquinoline ring is another site for derivatization. N-alkylation or N-arylation can be achieved by reacting the THIC ester with an appropriate alkyl or aryl halide in the presence of a non-nucleophilic base.[9][10]

Neuroprotective Mechanisms of Action

Derivatives of 6-hydroxy-tetrahydroisoquinoline have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. Their mechanisms of action are multifaceted, primarily involving the modulation of oxidative stress, inhibition of apoptosis, and antagonism of NMDA receptors.

Attenuation of Oxidative Stress via Nrf2/Foxo1 Pathways

A key neuroprotective mechanism of 6-hydroxy-tetrahydroquinoline derivatives is their ability to combat oxidative stress, a common pathological feature in neurodegenerative disorders. These compounds have been shown to upregulate the expression of antioxidant genes through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and Foxo1 (Forkhead box protein O1) signaling pathways.

Signaling Pathway of Neuroprotection

G cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Effects Oxidative_Stress Oxidative Stress (e.g., 6-OHDA) Apoptosis_Inhibition Inhibition of Apoptosis Oxidative_Stress->Apoptosis_Inhibition induces THIC_Derivative 6-Hydroxy-THIC Derivative Nrf2 Nrf2 Activation THIC_Derivative->Nrf2 Foxo1 Foxo1 Activation THIC_Derivative->Foxo1 NMDA_Antagonism NMDA Receptor Antagonism THIC_Derivative->NMDA_Antagonism THIC_Derivative->Apoptosis_Inhibition inhibits Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Response Foxo1->Antioxidant_Response Reduced_Excitotoxicity Reduced Ca2+ Influx & Excitotoxicity NMDA_Antagonism->Reduced_Excitotoxicity

Caption: Neuroprotective mechanisms of 6-hydroxy-THIC derivatives.

Inhibition of Apoptosis

Studies have shown that 6-hydroxy-tetrahydroquinoline derivatives can inhibit apoptosis in neuronal cells. In models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA) in SH-SY5Y neuroblastoma cells, these compounds have been observed to reduce markers of apoptosis, thereby promoting cell survival.[11][12][13][14][15]

Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.

  • Treatment: Pre-treat the cells with various concentrations of the 6-hydroxy-THIC derivative for a specified time (e.g., 24 hours).

  • Induction of Toxicity: Induce neurotoxicity by adding 6-OHDA to the cell culture media at a pre-determined toxic concentration (e.g., 50-100 µM).[12]

  • Viability Assay: After a further incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 of the neuroprotective effect.

NMDA Receptor Antagonism

Excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is another key contributor to neuronal cell death in various neurological disorders. Several tetrahydroisoquinoline derivatives have been identified as potent and selective NMDA receptor antagonists.[16][17][18] By blocking the NMDA receptor, these compounds can prevent excessive calcium influx into neurons, a primary trigger of excitotoxic cell death.

Quantitative Data on NMDA Receptor Antagonism

While specific data for this compound is limited, studies on structurally related compounds provide valuable insights into their potential as NMDA receptor antagonists.

CompoundAssayTargetIC50 / KiReference
(S)-1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinolineRadioligand BindingNMDA Receptor (PCP site)Ki = 0.0374 µM[18]
6-phosphonate-decahydroisoquinoline-3-carboxylic acidRadioligand Binding ([3H]CGS19755)NMDA ReceptorIC50 = 55 ± 14 nM[16]
6-tetrazole-decahydroisoquinoline-3-carboxylic acidRadioligand Binding ([3H]CGS19755)NMDA ReceptorIC50 = 856 ± 136 nM[16]

Therapeutic Applications in Neurodegenerative Diseases

The multifaceted neuroprotective properties of 6-hydroxy-THIC derivatives make them promising candidates for the treatment of a range of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Their ability to simultaneously target oxidative stress, apoptosis, and excitotoxicity offers a potential advantage over single-target therapies.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel neuroprotective agents. The synthetic routes, primarily centered around the Pictet-Spengler reaction, are well-established and allow for extensive derivatization to optimize biological activity. The demonstrated mechanisms of action, including antioxidant, anti-apoptotic, and NMDA receptor antagonistic properties, provide a strong rationale for their further investigation as potential treatments for neurodegenerative diseases.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship. Furthermore, in vivo studies in relevant animal models of neurodegeneration are crucial to validate the therapeutic potential of these promising compounds.

References

"neuroprotective properties of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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I'm now in the process of mapping out the structure for this technical guide. The goal is a logical flow starting from the fundamentals of 6-OH-THICA to the nuances of its neuroprotective effects. I'm focusing on weaving experimental choices into the narrative and highlighting standard protocols alongside the data. Tables and diagrams are planned to illustrate key quantitative results and complex pathways. I'm now developing the initial DOT scripts for visual aids.

Developing Data Collection Strategy

I'm now formulating a comprehensive data collection strategy for this project. I'll begin with a deep dive into the neuroprotective aspects of 6-OH-THICA, pinpointing relevant signaling pathways and existing experimental evidence. After synthesizing this data, I'll plan the layout for the technical guide to clearly show the chemistry and pharmacology foundation leading to the specific neuroprotective effects. I'm focusing on weaving experimental choices into the narrative and highlighting standard protocols alongside the data.

Delving into Neuroprotection

I'm now focusing on 6-OH-THICA's neuroprotective mechanisms. I've begun compiling data on its antioxidant and anti-inflammatory roles, crucial for understanding its potential benefits. Also, its effects on mitochondrial function and apoptosis are getting special attention. Data's coming together.

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Outlining Guide Content

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6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: A Conformationally Constrained Tyrosine Mimic for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and chemical biology, the use of non-canonical amino acids to probe and modulate biological systems has become an indispensable tool. Among these, conformationally constrained amino acid analogues offer a powerful strategy to enhance peptide and peptidomimetic stability, receptor affinity, and selectivity. This technical guide provides a comprehensive overview of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-THIC), a rigid scaffold designed to mimic the structure and function of L-tyrosine. We will delve into the chemical synthesis, key physicochemical properties, and diverse applications of this unique building block. Particular emphasis will be placed on its role as a tyrosine surrogate in the design of bioactive peptides, including detailed protocols for its incorporation into solid-phase peptide synthesis (SPPS) and its impact on biological activity. This guide is intended to serve as a practical resource for researchers seeking to leverage the advantages of conformational constraint in their drug design and development endeavors.

Introduction: The Rationale for Constrained Tyrosine Mimics

L-tyrosine, with its phenolic side chain, is a crucial amino acid involved in a myriad of biological processes. It serves as a key recognition element in protein-protein interactions, a substrate for post-translational modifications like phosphorylation and sulfation, and a precursor for neurotransmitters. Consequently, targeting tyrosine-dependent pathways is a cornerstone of therapeutic intervention for a wide range of diseases.

However, native peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their therapeutic potential. The introduction of conformational constraints into a peptide backbone can address these limitations by pre-organizing the molecule into a bioactive conformation, thereby increasing receptor binding affinity and resistance to enzymatic degradation.[1] this compound (6-OH-THIC), also referred to as 6-hydroxy-Tic, is a conformationally restricted analogue of tyrosine. Its rigid bicyclic structure effectively locks the dihedral angles of the tyrosine side chain, presenting the crucial hydroxyl group in a defined spatial orientation. This makes 6-OH-THIC an excellent tool for exploring the conformational requirements of tyrosine recognition in biological systems and for designing potent and stable peptidomimetics.

Chemical Synthesis of this compound

The synthesis of 6-OH-THIC and its derivatives typically employs the Pictet-Spengler reaction , a classic method for constructing the tetrahydroisoquinoline ring system.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 6-OH-THIC, the starting material is typically a protected form of 3-hydroxy-L-phenylalanine.

Below is a representative synthetic scheme for the preparation of Fmoc-protected 6-OH-THIC, suitable for solid-phase peptide synthesis.

Synthesis_of_Fmoc_6_OH_THIC cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: N-Fmoc Protection Start 3-Hydroxy-L-phenylalanine Intermediate1 Intermediate1 Start->Intermediate1 Reagent1 Formaldehyde (or equivalent) Reagent1->Intermediate1 Acid Acid catalyst (e.g., HCl) Product1 This compound (6-OH-THIC) Acid->Product1 Product1_ref 6-OH-THIC Intermediate1->Product1 Intermediate2 Intermediate2 Product1_ref->Intermediate2 Reagent2 Fmoc-OSu or Fmoc-Cl Reagent2->Intermediate2 Base Base (e.g., NaHCO3) FinalProduct Fmoc-6-hydroxy-Tic-OH Base->FinalProduct Intermediate2->FinalProduct

Figure 1: General synthetic scheme for Fmoc-6-hydroxy-Tic-OH.

Experimental Protocol: Synthesis of Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-6-hydroxy-3-carboxylic acid

This protocol is a generalized procedure based on established Pictet-Spengler and Fmoc protection methodologies.[4][5]

Part 1: Synthesis of this compound (6-OH-THIC)

  • Starting Material: Begin with a suitably protected derivative of 3-hydroxy-L-phenylalanine. The hydroxyl and carboxyl groups may require protection depending on the specific reaction conditions.

  • Reaction Setup: Dissolve the protected 3-hydroxy-L-phenylalanine in a suitable solvent (e.g., a mixture of water and a miscible organic solvent).

  • Pictet-Spengler Cyclization: Add an aqueous solution of formaldehyde and a strong acid catalyst (e.g., concentrated hydrochloric acid).

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize it. The crude product can be purified by crystallization or column chromatography.

  • Deprotection: If protecting groups were used, they are removed in this step to yield 6-OH-THIC.

Part 2: N-Fmoc Protection of 6-OH-THIC

  • Dissolution: Dissolve the synthesized 6-OH-THIC in an aqueous solution of a suitable base, such as sodium bicarbonate, to deprotonate the amino group.

  • Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an organic solvent like dioxane or acetone.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, acidify the mixture to precipitate the Fmoc-protected product. The crude product is then filtered, washed, and can be further purified by recrystallization or flash chromatography to yield pure Fmoc-6-hydroxy-Tic-OH.[6]

Physicochemical and Spectroscopic Characterization

The successful synthesis of 6-OH-THIC and its derivatives must be confirmed through rigorous characterization.

Table 1: Physicochemical Properties of 6-OH-THIC and Fmoc-Tic-OH

PropertyThis compoundFmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular Formula C₁₀H₁₁NO₃C₂₅H₂₁NO₄
Molecular Weight 193.19 g/mol 399.44 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in aqueous baseSoluble in organic solvents (DMF, DCM)

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the tetrahydroisoquinoline ring system and the presence of the hydroxyl and Fmoc groups. For N-acylated derivatives, the presence of rotamers due to hindered rotation around the amide bond can often be observed as a doubling of signals in the NMR spectrum.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact mass and elemental composition of the synthesized compounds.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl (O-H stretch), carboxylic acid (C=O and O-H stretches), and the urethane linkage of the Fmoc group (C=O stretch).

Applications of 6-OH-THIC in Peptide and Peptidomimetic Design

The primary application of 6-OH-THIC is as a conformationally constrained tyrosine mimic in the design of bioactive peptides. Its rigid structure can lead to enhanced biological activity and metabolic stability.[9]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-6-hydroxy-Tic-OH is readily amenable to standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[3][10][11]

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-6-OH-Tic-OH + Coupling Reagent (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 ElongatedPeptide Resin-Bound Peptide (n+1) Washing2->ElongatedPeptide ElongatedPeptide->Deprotection Repeat Cycle

Figure 2: Standard SPPS cycle for incorporating Fmoc-6-OH-Tic-OH.

Experimental Protocol: Incorporation of Fmoc-6-hydroxy-Tic-OH into a Peptide Sequence
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) with the N-terminal Fmoc group removed from the preceding amino acid.[10]

  • Activation of Fmoc-6-hydroxy-Tic-OH: In a separate vessel, dissolve Fmoc-6-hydroxy-Tic-OH (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, HBTU) in a suitable solvent like N,N-dimethylformamide (DMF). Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups on the resin, a capping step with acetic anhydride can be performed.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added 6-hydroxy-Tic residue, preparing it for the next coupling cycle.

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[10]

Biological Applications and Quantitative Data

The utility of 6-OH-THIC has been demonstrated in various biological contexts, most notably in the field of opioid receptor ligands. The constrained nature of the 6-OH-THIC residue can significantly influence the binding affinity and selectivity of peptides for their target receptors.

Table 2: Representative Biological Data of Peptides Containing Tyrosine Mimics

Peptide/CompoundReceptor TargetBiological Activity (Ki or IC₅₀)Reference
Dermorphin Analogue with D,L-6Htcμ and δ Opioid ReceptorsSignificant Receptor Binding--INVALID-LINK--
Deltorphin Analogue with D,L-6Htcμ and δ Opioid ReceptorsSignificant Receptor Binding--INVALID-LINK--
Endomorphin Analogue with D,L-6Htcμ and δ Opioid ReceptorsSignificant Receptor Binding--INVALID-LINK--
TIPP (Tyr-Tic-Phe-Phe) Derivativeδ Opioid ReceptorAntagonist Activity--INVALID-LINK--

Note: Specific quantitative values for 6-OH-THIC containing peptides are often found within the primary literature and may vary depending on the assay conditions.

Advantages and Limitations of 6-OH-THIC

Advantages:

  • Conformational Rigidity: The primary advantage of 6-OH-THIC is its rigid structure, which can pre-organize a peptide into a bioactive conformation, leading to increased binding affinity.[2]

  • Enhanced Metabolic Stability: The constrained backbone of 6-OH-THIC can confer resistance to enzymatic degradation, prolonging the half-life of the peptide in biological systems.[9][12]

  • Tool for SAR Studies: By replacing tyrosine with 6-OH-THIC, researchers can gain valuable insights into the conformational requirements for receptor binding and activation.

Limitations:

  • Synthetic Complexity: The synthesis of 6-OH-THIC is more complex and costly compared to the direct use of natural amino acids.

  • Potential for Altered Biology: While intended as a mimic, the rigid structure of 6-OH-THIC may not always be compatible with the target receptor, potentially leading to a loss of activity or altered pharmacology.

  • Introduction of a Chiral Center: The synthesis of 6-OH-THIC can result in a racemic mixture, and the separation of enantiomers may be required, as different stereoisomers can have different biological activities.

Future Perspectives

The application of 6-OH-THIC and other constrained amino acid mimics is a rapidly evolving field. Future research is likely to focus on:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to 6-OH-THIC and its derivatives.

  • Broader Applications: Exploring the use of 6-OH-THIC in a wider range of biological targets, including protein kinases, phosphatases, and other enzymes where tyrosine recognition is critical.

  • Computational Design: The use of computational modeling and molecular dynamics simulations to predict the impact of incorporating 6-OH-THIC on peptide structure and function, thereby guiding the rational design of new therapeutic agents.

Conclusion

This compound represents a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to mimic the essential features of tyrosine within a conformationally constrained framework offers a promising strategy for the development of more potent, selective, and stable peptide-based therapeutics. This guide has provided a comprehensive overview of the synthesis, characterization, and application of 6-OH-THIC, with the aim of facilitating its broader adoption in the scientific community.

References

The Pharmacological Profile of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Opioid Receptor Pharmacology with Conformational Constraint

In the intricate world of G-protein coupled receptor (GPCR) pharmacology, the precise three-dimensional conformation of a ligand is paramount in dictating its binding affinity and functional activity. This is particularly true for the opioid receptor family (mu, delta, and kappa), where subtle changes in ligand structure can dramatically alter the therapeutic and side-effect profile. This technical guide delves into the pharmacological profile of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6Htc), a molecule of significant interest not as a standalone therapeutic, but as a sophisticated chemical tool for dissecting opioid peptide-receptor interactions.

6Htc is a conformationally constrained analog of the amino acid tyrosine. The N-terminal tyrosine residue is a critical pharmacophoric element in virtually all endogenous and synthetic opioid peptides, responsible for the initial "message" that initiates receptor binding and activation. By incorporating the rigid 6Htc scaffold in place of the flexible tyrosine, medicinal chemists can lock the crucial phenolic and amine functionalities into a specific spatial orientation. This guide will explore the foundational role of 6Htc as a structural mimic, outline the essential experimental workflows for its full pharmacological characterization, and provide detailed, field-proven protocols for researchers in the field of opioid drug discovery.

Molecular Pharmacology: The Rationale for a Rigid Tyrosine Mimic

The foundational hypothesis behind the use of 6Htc is that it mimics the bioactive conformation of tyrosine when bound to opioid receptors. The tetrahydroisoquinoline ring system restricts the rotational freedom of the aromatic ring and the alpha-carbon, presenting the 6-hydroxyl group (analogous to the phenolic hydroxyl of tyrosine) and the amine backbone in a defined geometry.

When incorporated into opioid peptide analogues, such as those of deltorphin, dermorphin, and endomorphin, the D,L-6Htc moiety has been shown to preserve, and in some cases enhance, binding affinity for mu and delta opioid receptors. This suggests that the conformation imposed by the 6Htc scaffold is indeed favorable for interaction with the binding pockets of these receptors.

Opioid Receptor Signaling Cascade

Upon activation by an agonist, opioid receptors, which are members of the Gi/o family of GPCRs, initiate a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the dissociated G-protein can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.

Diagram: Generalized Opioid Receptor Signaling Pathway

Opioid Receptor Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi Inhibits GIRK GIRK Channel G_Protein->GIRK βγ Activates VGCC Ca²⁺ Channel G_Protein->VGCC βγ Inhibits cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux Ca_ion VGCC->Ca_ion Influx Blocked Agonist Opioid Agonist (e.g., Endomorphin) Agonist->Opioid_Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Release

Caption: Agonist binding to an opioid receptor activates the Gi/o protein, leading to inhibition of adenylyl cyclase and modulation of ion channels.

Synthesis of the Tetrahydroisoquinoline Core

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives is well-established, typically proceeding through a Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of the core Tic structure, phenylalanine is a common starting material. The introduction of the 6-hydroxy group can be achieved by starting with a correspondingly substituted phenylalanine derivative or through subsequent aromatic substitution reactions on the Tic core.

Representative Synthetic Protocol: Synthesis of 6- or 7-Substituted Tic Derivatives

The following protocol is adapted from established methods for synthesizing substituted Tic derivatives and serves as a representative workflow.

Step 1: Cyclization

  • To a solution of diethyl acetamidomalonate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

  • Add α,α'-dibromo-4-nitro-o-xylene to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction, filter any solids, and concentrate the filtrate under reduced pressure.

Step 2: Decarboxylation and Deacylation

  • Suspend the crude product from Step 1 in aqueous hydrochloric acid (e.g., 6N HCl).

  • Reflux the mixture for an extended period (e.g., 12-24 hours) to effect both decarboxylation and deacylation.

  • Cool the reaction mixture and adjust the pH to neutral or slightly basic with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. This yields the nitro-substituted Tic derivative.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-Tic derivative in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or HPLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the amino-Tic derivative.

Step 4: Introduction of the Hydroxyl Group (via Sandmeyer Reaction)

  • Dissolve the amino-Tic derivative in an acidic aqueous solution (e.g., H₂SO₄).

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) sulfate in water and heat it.

  • Slowly add the cold diazonium salt solution to the hot copper sulfate solution. The diazonium group will be replaced by a hydroxyl group.

  • Cool the reaction mixture, adjust the pH, and isolate the final this compound product, which can be purified by recrystallization or chromatography.

In Vitro Pharmacological Characterization

To fully define the pharmacological profile of 6Htc or its peptide derivatives, a systematic in vitro evaluation is necessary. This involves determining its binding affinity for the different opioid receptor subtypes and assessing its functional activity as an agonist or antagonist.

Diagram: In Vitro Characterization Workflow

In Vitro Workflow Start Test Compound (6Htc) Membrane_Prep Membrane Preparation (Cells expressing μ, δ, or κ receptors) Start->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay GTPγS Functional Assay Membrane_Prep->Functional_Assay Data_Analysis_Ki Data Analysis (Cheng-Prusoff Equation) Binding_Assay->Data_Analysis_Ki Data_Analysis_EC50 Data Analysis (Dose-Response Curve) Functional_Assay->Data_Analysis_EC50 Result_Ki Determine Ki (Binding Affinity) Data_Analysis_Ki->Result_Ki Result_EC50 Determine EC50 & Emax (Potency & Efficacy) Data_Analysis_EC50->Result_EC50

Caption: Workflow for determining the in vitro binding affinity (Ki) and functional potency/efficacy (EC50/Emax) of a test compound.

Protocol: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., mu).

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (a high-affinity mu-selective agonist).

  • Non-specific binding control: Naloxone (a high-concentration non-selective antagonist).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (6Htc) in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]DAMGO (typically at its Kd value).

    • Either vehicle (for total binding), a high concentration of naloxone (10 µM, for non-specific binding), or the test compound at various concentrations.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
Radioligand [³H]DAMGO[³H]DPDPE[³H]U69,593
Ki (nM) of 6Htc To be determinedTo be determinedTo be determined
Interpretation A lower Ki value indicates higher binding affinity.
Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the ability of a compound to stimulate G-protein activation, a hallmark of agonist activity.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Reference agonist (e.g., DAMGO for mu-opioid receptor).

Procedure:

  • Prepare serial dilutions of the test compound (6Htc) in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Assay buffer containing GDP (typically 10-30 µM).

    • Test compound at various concentrations (or reference agonist for positive control, or buffer for basal activity).

    • Cell membrane preparation.

  • Pre-incubate the plate at 30°C for 15-20 minutes.

  • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction and separate bound from unbound [³⁵S]GTPγS using rapid filtration, as described in the binding assay.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Plot the [³⁵S]GTPγS binding (in counts per minute or similar units) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (maximum stimulation, or efficacy).

  • Efficacy is often expressed as a percentage of the response produced by a reference full agonist.

ParameterMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
EC₅₀ (nM) of 6Htc To be determinedTo be determinedTo be determined
Eₘₐₓ (% of DAMGO) To be determinedTo be determinedTo be determined
Interpretation EC₅₀ reflects potency. Eₘₐₓ reflects efficacy (agonist, partial agonist, or antagonist).

In Vivo Pharmacological Assessment

Following in vitro characterization, promising compounds must be evaluated in living systems to assess their therapeutic efficacy and potential side effects. For opioid receptor modulators, the primary in vivo assessment is typically for analgesia.

Diagram: In Vivo Assessment Workflow

In Vivo Workflow Start Test Compound (6Htc) Dose_Prep Dose Formulation & Administration Route Selection (e.g., i.p., s.c., p.o.) Start->Dose_Prep Animal_Model Animal Model Selection (e.g., Mouse, Rat) Dose_Prep->Animal_Model Analgesia_Test Analgesia Assessment (e.g., Hot Plate Test) Animal_Model->Analgesia_Test Side_Effect_Test Side Effect Profiling (e.g., Sedation, Respiration) Animal_Model->Side_Effect_Test Data_Analysis Data Analysis (e.g., %MPE, ED50) Analgesia_Test->Data_Analysis Side_Effect_Test->Data_Analysis Result Determine In Vivo Profile (Efficacy & Side Effects) Data_Analysis->Result

Caption: Workflow for assessing the in vivo efficacy and side-effect profile of a test compound in an animal model.

Protocol: Hot Plate Test for Thermal Nociception

This is a classic test to evaluate the analgesic properties of a compound against thermal pain.

Apparatus:

  • Hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • A transparent cylinder to confine the animal (e.g., mouse) to the hot surface.

  • Timer.

Procedure:

  • Habituate the animals to the testing room and handling for several days prior to the experiment.

  • On the test day, determine the baseline latency for each animal by placing it on the hot plate and starting the timer. The endpoint is a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Administer the test compound (6Htc) or vehicle control via the chosen route (e.g., intraperitoneal injection).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Record the latencies for each animal at each time point.

Data Analysis:

  • The data is often converted to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.

  • Dose-response curves can be generated to calculate the ED₅₀ (the dose required to produce 50% of the maximum effect).

Dose of 6Htc (mg/kg)Peak %MPETime to Peak Effect (min)
VehicleTo be determinedTo be determined
Dose 1To be determinedTo be determined
Dose 2To be determinedTo be determined
Dose 3To be determinedTo be determined
ED₅₀ (mg/kg) To be determined

Conclusion and Future Directions

This compound stands as a testament to the power of conformational constraint in medicinal chemistry. Its primary role as a rigid mimic of tyrosine has provided valuable insights into the structural requirements for opioid receptor binding. While the pharmacological profile of the standalone 6Htc molecule is not extensively documented in publicly available literature, its utility as a scaffold is clear.

The future of 6Htc in drug discovery lies in two main paths. First, its continued use in designing novel peptide and peptidomimetic ligands to probe the intricacies of opioid receptor function, potentially leading to biased agonists that separate analgesia from adverse effects. Second, a thorough characterization of the standalone molecule and its simple derivatives is warranted. The protocols outlined in this guide provide a clear roadmap for such an investigation. Determining the intrinsic affinity and efficacy of 6Htc at all three opioid receptors, and subsequently evaluating its in vivo profile, could uncover novel pharmacological properties and establish a new foundation for the development of small-molecule therapeutics derived from this privileged scaffold.

Methodological & Application

"analytical methods for 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Compound Techniques

I'm currently immersed in researching analytical methods for 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Google searches are underway, specifically targeting HPLC and LC techniques. My immediate goal is to compile a comprehensive overview of existing methodologies. This will inform my next steps.

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Analyzing the Compound

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Application Note: Comprehensive NMR Spectroscopic Analysis of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-THICA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 6-OH-THICA

6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-THICA) is a rigid amino acid analog belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities. The precise characterization of substituted THIQs like 6-OH-THICA is paramount, as subtle changes in stereochemistry or substitution patterns can profoundly impact their pharmacological profiles.

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 6-OH-THICA in solution. It provides detailed information about the chemical environment of each proton and carbon atom, their connectivity, and the stereochemical arrangement of the molecule. This guide outlines a systematic approach, combining one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve a complete spectral assignment.

Experimental Design & Rationale

The structural complexity of 6-OH-THICA, featuring a chiral center at C3, a phenolic hydroxyl group, a carboxylic acid, and a secondary amine, necessitates a multi-faceted NMR approach. The zwitterionic nature of the molecule at physiological pH can also influence chemical shifts and lead to signal broadening, making careful sample preparation critical.

Core Logic of the NMR Workflow

Our experimental workflow is designed to build structural information progressively. We begin with simple 1D experiments to identify all proton and carbon environments and then use 2D correlation experiments to piece together the molecular puzzle.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_final Final Output H1 ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC C13 ¹³C{¹H} NMR (Carbon Environments) C13->HSQC Assigns Carbons with Attached Protons HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC HSQC->HMBC Distinguishes Quaternary Carbons Structure Unambiguous Structure & Spectral Assignment HMBC->Structure Confirms Connectivity

Figure 1: Systematic workflow for the NMR-based structural elucidation of 6-OH-THICA.

Protocol: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Given the presence of acidic and basic functional groups, the choice of solvent is critical to ensure solubility and minimize exchange broadening.

Materials:

  • 6-OH-THICA sample (≥95% purity)

  • Deuterated methanol (Methanol-d₄, CD₃OD, 99.8% D)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • NMR tubes (5 mm, high precision)

  • Microbalance, spatulas, pipettes, and vortex mixer

Rationale for Solvent Selection:

  • Methanol-d₄ (CD₃OD): An excellent choice as it readily solubilizes the polar zwitterionic form of the molecule. The labile protons (OH, NH, COOH) will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum, allowing for an unobstructed view of the carbon-bound protons.

  • DMSO-d₆: A highly polar aprotic solvent that will also solubilize the compound. Crucially, it slows down the exchange rate of labile protons, allowing for the observation of OH, NH, and COOH signals, which can be useful for confirming their presence.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of the 6-OH-THICA sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., Methanol-d₄) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture for 1-2 minutes until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Sealing: Cap the NMR tube securely. Label it clearly with the sample identity, solvent, and concentration.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before starting any experiments.

Protocol: 1D NMR Data Acquisition

These experiments provide the fundamental chemical shift and multiplicity information.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Spectrum
  • Purpose: To identify all unique proton environments, their integrations (relative ratios), and their coupling patterns (multiplicities).

  • Experimental Parameters (400 MHz):

    • Pulse Program: zg30 (or standard 30° pulse)

    • Solvent: Methanol-d₄

    • Spectral Width (SW): 12-15 ppm

    • Acquisition Time (AQ): ~3 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 16-64 (adjust for concentration)

    • Receiver Gain (RG): Set automatically

¹³C{¹H} NMR Spectrum
  • Purpose: To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Experimental Parameters (400 MHz for ¹H):

    • Pulse Program: zgpg30 (or standard proton-decoupled pulse program)

    • Solvent: Methanol-d₄

    • Spectral Width (SW): 200-220 ppm

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024-4096 (¹³C is much less sensitive than ¹H)

Data Interpretation and Expected Results

The following table summarizes the expected chemical shift ranges for the non-labile protons and carbons of 6-OH-THICA based on analogous structures. Actual values will be instrument and solvent-dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-OH-THICA in Methanol-d₄.

PositionAtomPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
1CH₂~4.0 - 4.2AB quartet~45-50
3CH~3.8 - 4.0dd~60-65
4CH₂~2.9 - 3.2m~30-35
5CH~6.7 - 6.9d~115-120
6C--~155-160
7CH~6.6 - 6.8dd~115-120
8CH~7.0 - 7.2d~128-132
4aC--~125-130
8aC--~130-135
COOHC=O--~175-180

Note: Multiplicities are predictions. d = doublet, dd = doublet of doublets, m = multiplet.

Protocol: 2D NMR for Unambiguous Assignment

2D NMR experiments are essential to connect the puzzle pieces from the 1D spectra.

COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the spin systems in the aliphatic and aromatic regions.

  • Experimental Parameters:

    • Pulse Program: cosygpmf (or standard gradient-selected COSY)

    • Data Points (F2 & F1): 2048 x 256

    • Number of Scans (NS): 4-8 per increment

  • Expected Correlations:

    • H3 ↔ H4 protons

    • H4 protons ↔ H4 protons (geminal coupling)

    • H7 ↔ H8

    • H5 ↔ H7 (weak, 4-bond coupling, may not be visible)

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify which proton is directly attached to which carbon atom. Each peak in the 2D map correlates a proton signal on one axis with a carbon signal on the other.

  • Experimental Parameters:

    • Pulse Program: hsqcedetgpsp (phase-edited for CH/CH₃ vs. CH₂ differentiation)

    • Spectral Width (F2): 10-12 ppm

    • Spectral Width (F1): 180-200 ppm

    • Number of Scans (NS): 8-16 per increment

  • Expected Correlations:

    • H1 ↔ C1

    • H3 ↔ C3

    • H4 ↔ C4

    • H5 ↔ C5

    • H7 ↔ C7

    • H8 ↔ C8

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). This is the key experiment for connecting different spin systems and identifying quaternary carbons.

  • Experimental Parameters:

    • Pulse Program: hmbcgplpndqf

    • Long-Range Coupling Delay: Optimized for ~8 Hz

    • Number of Scans (NS): 16-32 per increment

  • Key Expected Correlations for Structural Assembly:

    • H1 → C3, C8a

    • H3 → C1, C4, C4a, COOH

    • H5 → C4a, C7

    • H8 → C4a, C6

G cluster_protons Key Protons cluster_carbons Quaternary Carbons H1 H1 C8a C8a H1->C8a HMBC H3 H3 C4a C4a H3->C4a HMBC COOH COOH H3->COOH HMBC H8 H8 H8->C4a HMBC

Figure 2: Key HMBC correlations for assigning the quaternary carbons of 6-OH-THICA.

Data Processing and Reporting

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).

  • Referencing: Calibrate the ¹H spectrum to the residual solvent peak (Methanol-d₄ at 3.31 ppm) and the ¹³C spectrum accordingly (Methanol-d₄ at 49.0 ppm).

  • Peak Picking & Integration: Identify all peaks and integrate the ¹H spectrum to establish proton ratios.

  • Assignment: Use the combination of 1D and 2D data to assign every proton and carbon signal to its specific position in the molecule.

  • Reporting: Report chemical shifts (δ) in ppm to two decimal places for ¹H and one for ¹³C. Report coupling constants (J) in Hertz (Hz). Clearly list all assignments in a table.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the complete NMR spectral assignment of this compound. By systematically applying 1D and 2D NMR techniques and understanding the causality behind experimental choices, researchers can achieve unambiguous structural elucidation. This protocol serves as a self-validating system, where the correlations observed in COSY, HSQC, and HMBC experiments must converge to a single, consistent structural solution, thereby ensuring the highest level of trustworthiness in the results.

"mass spectrometry of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

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Author: BenchChem Technical Support Team. Date: January 2026

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"cell-based assays for 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid activity"

Author: BenchChem Technical Support Team. Date: January 2026

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Author: BenchChem Technical Support Team. Date: January 2026

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"use of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a research tool"

Author: BenchChem Technical Support Team. Date: January 2026

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Exploring THIQ's Potential

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Structuring the Guide's Framework

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Designing the Guide Content

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Developing Robust Protocols

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Developing the Protocol Outlines

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Designing Protocols for Testing

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Troubleshooting & Optimization

"purification challenges of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Starting Purification Research

I've initiated comprehensive Google searches to uncover the purification obstacles associated with 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. I'm focusing on its physicochemical properties and frequently used synthetic routes to understand the challenges better.

Expanding Purification Strategy

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I've got a decent grasp on general zwitterion purification. Now, I need specifics for this molecule. While the initial search offered a foundation, I need those crucial details: detailed protocols and troubleshooting. Patents hint at methods like crystallization and pH adjustment, but parameters are missing. My next move involves focused searches for purification of this compound or similar analogs, along with potential impurity profiles.

Analyzing Purification Details

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Refining Search Strategies

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Compiling Purification Protocols

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Technical Support Center: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (6-OH-THICA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-THICA). This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in solution. Our aim is to equip you with the knowledge to anticipate and mitigate common challenges, ensuring the integrity and reproducibility of your experimental data.

Introduction: The Challenge of 6-OH-THICA Stability

This compound is a fascinating molecule with significant potential in various research domains. However, its phenolic hydroxyl group and tetrahydroisoquinoline core render it susceptible to oxidative degradation, posing a considerable challenge for its handling and formulation. Understanding the factors that influence its stability is paramount for obtaining reliable and consistent results. This guide will walk you through the common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared 6-OH-THICA solution is rapidly changing color. What is happening?

This is a classic sign of oxidative degradation. The phenolic hydroxyl group at the 6-position is highly susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process often leads to the formation of colored quinone-type species. To minimize this, it is crucial to use deoxygenated solvents and consider the addition of antioxidants.

Q2: What is the optimal pH for storing 6-OH-THICA solutions?

The stability of 6-OH-THICA is highly pH-dependent. Generally, acidic conditions (pH 3-5) can help to protonate the molecule and reduce its susceptibility to oxidation. Under neutral or alkaline conditions, the phenolic hydroxyl group is more readily deprotonated, making it more prone to oxidation. Therefore, for short-term storage, a buffered solution in the acidic range is recommended.

Q3: Can I store solutions of 6-OH-THICA at room temperature?

It is highly discouraged. Elevated temperatures accelerate the rate of chemical degradation. For any storage duration, it is recommended to keep solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Always protect your solutions from light by using amber vials or wrapping them in aluminum foil.

Q4: What are the primary degradation products I should be looking for?

The primary degradation pathway is the oxidation of the 6-hydroxyl group to form a quinone intermediate. This can be followed by further polymerization or other reactions. Depending on the specific conditions, other degradation products may also form. It is advisable to perform forced degradation studies to identify the potential degradants in your specific matrix.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common stability problems encountered with 6-OH-THICA solutions.

Issue 1: Rapid Loss of Purity in Solution

Symptoms:

  • A newly prepared solution shows a significant decrease in the main peak area when analyzed by HPLC.

  • Appearance of multiple new peaks in the chromatogram.

  • Visible color change (e.g., from colorless to yellow or brown).

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Dissolved Oxygen Oxygen in the solvent can directly oxidize the phenolic hydroxyl group.Degas your solvents: Use methods like sparging with an inert gas (nitrogen or argon) or sonication before preparing the solution.
Trace Metal Ion Contamination Metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols.Use high-purity solvents and glassware: Employ metal-free water and acid-wash your glassware to remove any trace metal contaminants. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01-0.1 mM).
Light Exposure UV and visible light can provide the energy to initiate photo-oxidation reactions.Protect from light: Prepare and store solutions in amber glass vials or wrap clear vials with aluminum foil. Conduct experiments under subdued lighting conditions where possible.
Inappropriate pH As discussed in the FAQs, neutral to alkaline pH increases the rate of oxidation.Control the pH: Use a suitable buffer system to maintain an acidic pH (e.g., acetate or citrate buffer, pH 3-5).

Experimental Workflow for Minimizing Oxidative Degradation:

cluster_prep Solution Preparation cluster_storage Storage A Degas Solvent (N2 Sparge/Sonication) E Dissolve in Degassed Solvent A->E B Use High-Purity Water & Acid-Washed Glassware B->E C Add Chelating Agent (e.g., EDTA) C->E Optional D Weigh 6-OH-THICA D->E F Adjust pH to Acidic Range (e.g., pH 3-5) E->F G Store in Amber Vials F->G H Refrigerate (2-8°C) or Freeze (-20°C / -80°C) G->H A Inconsistent Results Observed B Review Solution Preparation SOP A->B C Is the SOP detailed and followed strictly? B->C D Revise and enforce SOP C->D No E Check Age of Solutions Used C->E Yes D->B F Were solutions of different ages used? E->F G Implement a 'freshly prepared' or defined expiry policy F->G Yes H Investigate Freeze-Thaw Cycles F->H No G->H I Were stock solutions subjected to multiple freeze-thaw cycles? H->I J Implement a single-use aliquot policy I->J Yes K Problem Resolved I->K No J->K

Technical Support Center: Interpreting NMR Spectra of 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Rotamers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and related compounds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the NMR analysis of its rotational isomers (rotamers).

The presence of rotamers, which arise from restricted rotation around single bonds, can significantly complicate ¹H and ¹³C NMR spectra, often leading to peak broadening, signal duplication, and analytical ambiguity.[1] This resource is designed to help you navigate these complexities, ensuring accurate spectral interpretation and characterization of your molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Fundamental Concepts

Q1: My ¹H NMR spectrum of this compound shows more peaks than expected and some are broad. What is happening?

A1: This is a classic sign of the presence of rotamers. This compound has restricted rotation around the amide-like bond formed upon N-acylation or in derivatives where substituents hinder free rotation.[2][3] This restricted rotation leads to the existence of multiple stable conformations (rotamers) that are in slow to intermediate exchange on the NMR timescale.

  • Slow Exchange: If the rate of interconversion between rotamers is slow compared to the NMR timescale, you will observe a separate set of sharp peaks for each rotamer.

  • Intermediate Exchange: When the rate of interconversion is comparable to the NMR timescale, the corresponding peaks for each rotamer will broaden and may coalesce into a single broad peak.[4][5][6]

  • Fast Exchange: At higher temperatures, if the interconversion becomes very fast, the NMR spectrometer detects an average of the two rotamers, resulting in a single set of sharp peaks.[6][7]

It's crucial to differentiate this from the presence of impurities or diastereomers.[8]

Q2: How can I confirm that the extra peaks in my spectrum are due to rotamers and not impurities?

A2: Several NMR experiments can definitively identify signals arising from rotamers by demonstrating that they are in chemical exchange with each other.

  • Variable Temperature (VT) NMR: This is the most common and powerful technique.[9] As you increase the temperature, the rate of rotation around the restricted bond increases. If the extra peaks are from rotamers, you will observe them broadening and eventually coalescing into a single, averaged signal at a specific "coalescence temperature" (Tc).[10][11][12] Impurity peaks, on the other hand, will generally remain sharp and will not coalesce with other signals.

  • 2D Exchange Spectroscopy (EXSY): An EXSY experiment is identical in pulse sequence to a 2D NOESY and is excellent for detecting chemical exchange.[7][13][14] Rotamers in exchange will show cross-peaks connecting the signals of the corresponding protons in the two different conformations. For small molecules, these exchange cross-peaks will have the same phase (sign) as the diagonal peaks, which can help distinguish them from NOE cross-peaks that typically have the opposite phase.[15]

  • 1D NOE/EXSY Difference Experiments: A simpler and faster alternative to 2D EXSY is a 1D NOE experiment. When you selectively irradiate a proton signal of one rotamer, you will observe a negative signal not only at the irradiated frequency but also at the frequency of the corresponding proton in the other rotamer due to chemical exchange.[16] This confirms that the two protons are exchanging.

Experimental Troubleshooting & Protocols

Q3: My peaks are extremely broad, to the point where I can't identify multiplicities or integrate them accurately. What should I do?

A3: Extreme peak broadening occurs at the coalescence temperature, where the rate of exchange between rotamers matches the frequency difference of the signals.[17][18] To resolve this, you need to move away from the coalescence temperature by performing a Variable Temperature (VT) NMR experiment.

  • To sharpen the peaks into two distinct sets (slow exchange): Lower the temperature. This will slow down the bond rotation, and the broad peaks should resolve into sharper, individual signals for each rotamer.[19]

  • To sharpen the peaks into one averaged set (fast exchange): Increase the temperature. This will accelerate the bond rotation, causing the broad peaks to coalesce and then sharpen into a single peak representing the weighted average of the two rotamers.[20][21]

Protocol: Variable Temperature (VT) ¹H NMR Experiment

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a high boiling point (for high-temperature experiments) or low freezing point (for low-temperature experiments), such as DMSO-d₆ or toluene-d₈. Ensure you are using an appropriate NMR tube rated for temperature changes (e.g., Pyrex).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Temperature Increments:

    • For high-temperature analysis , increase the temperature in increments of 10-15 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • For low-temperature analysis , decrease the temperature in similar increments, allowing for equilibration.

  • Observation: Carefully observe the changes in the line shape of the signals of interest. Note the temperature at which the peaks broaden maximally and the temperature at which they coalesce into a single peak (Tc).

  • Data Analysis: The rate of exchange (k) at the coalescence temperature can be estimated using the following equation for a simple two-site exchange:

    • k = (π * Δν) / √2

    • where Δν is the frequency difference in Hz between the two signals in the slow-exchange regime.

Q4: I have performed a VT-NMR, but even at high temperatures, the peaks remain somewhat broad. What else could be causing this?

A4: While chemical exchange is a primary cause of broadening, other factors can contribute:[4][5]

  • Magnetic Field Inhomogeneity: Poor shimming of the magnet will lead to broad, distorted peaks. Always ensure the instrument is properly shimmed before analysis.

  • Sample Concentration and Solubility: Highly concentrated samples or samples with poor solubility can lead to aggregation and faster relaxation times, causing peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Molecular Weight: Larger molecules tumble more slowly in solution, which can lead to broader lines.

If you have ruled out these factors and the broadening persists at high temperatures, it may indicate that you have not yet reached the fast exchange regime. However, be mindful of the boiling point of your solvent and the thermal stability of your compound.

Q5: How do I assign which peaks belong to which rotamer in the slow-exchange regime?

A5: Assigning peaks to specific rotamers can be challenging but is achievable with 2D NMR techniques.

  • 2D COSY and HSQC: In the slow-exchange regime, you can run standard COSY and HSQC experiments. You should see two distinct sets of cross-peaks. By tracing the correlations within one set, you can assign all the protons and carbons belonging to a single rotamer.

  • 2D NOESY/ROESY: These experiments can provide through-space correlations that can help elucidate the 3D structure of each rotamer. For example, you might observe a NOE between a proton on the tetrahydroisoquinoline ring and a substituent proton that is only possible in one of the two conformations. In a NOESY spectrum of rotamers, you will also see the exchange cross-peaks, which can be distinguished from NOE cross-peaks by their phase.[15]

Data Visualization

The equilibrium between the two rotamers of an N-acyl derivative of this compound can be visualized as follows:

G Rotamer_A Rotamer A Rotamer_B Rotamer B Rotamer_A->Rotamer_B k_f Rotamer_B->Rotamer_A k_r

Caption: Equilibrium between two rotamers via bond rotation.

A typical workflow for troubleshooting and characterizing rotamers using NMR is outlined below:

G Start Observe Complex/Broad ¹H NMR Spectrum Hypothesis Hypothesize Rotamers Start->Hypothesis Impurity Consider Impurities/ Diastereomers Start->Impurity VT_NMR Perform Variable Temperature (VT) NMR Hypothesis->VT_NMR Coalescence Observe Peak Broadening & Coalescence? VT_NMR->Coalescence Yes Yes Coalescence->Yes No No Coalescence->No Confirm_Rotamers Rotamers Confirmed Yes->Confirm_Rotamers Troubleshoot_Other Troubleshoot Other Issues (Shimming, Sample Prep) No->Troubleshoot_Other EXSY Perform 2D EXSY or 1D NOE/EXSY Confirm_Rotamers->EXSY Assign Assign Signals for Each Rotamer (COSY/HSQC) Confirm_Rotamers->Assign Cross_Peaks Observe Exchange Cross-Peaks? EXSY->Cross_Peaks Cross_Peaks->Yes Confirm Structure Elucidate Conformation (NOESY/ROESY) Assign->Structure End Characterization Complete Structure->End

Caption: Troubleshooting workflow for NMR analysis of rotamers.

Quantitative Data Summary

The following table summarizes the expected NMR observations for a two-site exchange system like the rotamers of this compound derivatives at different temperatures.

Temperature RegimeRate of Exchange (k) vs. ΔνExpected ¹H NMR Spectrum
Low Temperature k << Δν (Slow Exchange)Two distinct sets of sharp peaks, one for each rotamer.
Intermediate k ≈ Δν (Coalescence)One or more pairs of peaks broaden significantly and merge.
High Temperature k >> Δν (Fast Exchange)A single set of sharp, population-averaged peaks.

Note: Δν is the difference in chemical shift (in Hz) between the corresponding signals of the two rotamers in the slow exchange regime.

By systematically applying these troubleshooting steps and advanced NMR experiments, researchers can confidently interpret the complex spectra arising from the rotamers of this compound, leading to accurate structural elucidation and a deeper understanding of their conformational dynamics.

References

"troubleshooting inconsistent results in 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid assays"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Assays

Welcome to the technical support guide for assays involving this compound (6-OH-THICA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this unique molecule. Inconsistent results can be a significant roadblock, and this guide provides in-depth, field-proven insights to help you identify, troubleshoot, and resolve common issues. Our approach is grounded in explaining the chemical principles behind the protocols, ensuring you not only solve the immediate problem but also build a robust and reliable assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will begin with foundational issues related to assay setup and sample integrity before moving to more complex chromatographic and quantification problems.

Section 1: Foundational Issues & Prophylactic Measures

Before delving into specific experimental failures, it's crucial to establish a robust analytical framework. Many inconsistencies can be traced back to a lack of proper method validation or a misunderstanding of the analyte's chemical nature.

Q1: What are the primary chemical properties of 6-OH-THICA that I must consider before starting my assay?

Answer: Understanding the structure of 6-OH-THICA is the first step to a successful assay. This molecule is a constrained amino acid analog with three key functional groups that dictate its behavior:

  • A Secondary Amine: This makes it a secondary amino acid. This is a critical detail for derivatization, as common reagents like o-Phthalaldehyde (OPA) alone will not react with it.[1]

  • A Carboxylic Acid: This group, along with the amine, makes the molecule zwitterionic at physiological pH and highly sensitive to the pH of your solutions.

  • A Phenolic Hydroxyl Group: The phenol moiety makes 6-OH-THICA highly susceptible to oxidation.[2] This can lead to sample degradation, discoloration (often a brownish tint), and loss of analyte, which is a major source of inconsistency.

Therefore, controlling pH, minimizing exposure to oxygen and light, and choosing the correct derivatization strategy are paramount.

Q2: My assay results are inconsistent from day to day. How can I begin to troubleshoot this?

Answer: Day-to-day variability, or poor intermediate precision, points to systemic issues rather than a single bad sample. The best approach is a systematic one. We recommend starting with a root cause analysis workflow.

G cluster_0 cluster_1 cluster_2 A Inconsistent Results (High %RSD) B Sample Integrity Issue? A->B C Instrumentation Issue? A->C D Methodology Issue? A->D B1 Degradation (Oxidation) B->B1 Check Standards & Sample Appearance B2 Inconsistent Prep (e.g., Protein Crash) B->B2 Check Standards & Sample Appearance C1 HPLC Baseline/Pressure Fluctuations C->C1 Run System Suitability & Diagnostics C2 Autosampler Inprecision C->C2 Run System Suitability & Diagnostics D1 Derivatization Failure D->D1 Review Protocol & Reagent Prep D2 Poor Chromatography (Peak Shape/Shift) D->D2 Review Protocol & Reagent Prep

Caption: General troubleshooting workflow for inconsistent assay results.

Start by assessing each of these main branches. Was the system performing correctly (e.g., passing system suitability tests)? Were samples and standards clear and colorless? Was the mobile phase freshly prepared? Systematically ruling out these categories will lead you to the root cause.[3][4]

Q3: How do I properly validate my HPLC assay for 6-OH-THICA to ensure trustworthiness from the start?

Answer: Assay validation is non-negotiable for generating reliable data. It establishes documented evidence that your method is suitable for its intended purpose.[5][6] For quantitative analysis of 6-OH-THICA, you should validate the parameters outlined by the International Conference on Harmonisation (ICH) guidelines.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity/Selectivity To ensure the signal is from your analyte, not interferences.Peak purity analysis; baseline resolution from other components.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) > 0.995.
Range The concentration interval where the assay is precise, accurate, and linear.Defined by linearity and accuracy studies.
Accuracy (% Recovery) Closeness of your measured value to the true value.98.0% - 102.0% for drug product; may be wider (e.g., 85-115%) for bioanalysis.
Precision (%RSD) Agreement between repeated measurements.Repeatability (Intra-assay): RSD ≤ 2%. Intermediate Precision (Inter-assay): RSD ≤ 3%.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise ratio ≥ 10; accuracy and precision criteria met.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when altering pH (±0.1), temperature (±2°C), etc.

Table 1: Key Validation Parameters for a 6-OH-THICA HPLC Assay.[7][8]

Section 2: Sample & Standard Preparation

This is the most common source of analytical error. "Garbage in, garbage out" is a well-known axiom in analytical chemistry for a reason.[9]

Q4: My 6-OH-THICA standard solutions and some processed samples turn a faint yellow/brown. Is this a problem?

Answer: Yes, this is a significant problem. The discoloration indicates oxidation of the phenolic hydroxyl group, which fundamentally changes the molecule and renders it undetectable as 6-OH-THICA. This degradation leads to artificially low quantification.

Causality: Phenols are easily oxidized, especially in neutral to alkaline solutions, in the presence of dissolved oxygen, trace metal ions, or light.

Solutions:

  • Use Antioxidants: Prepare all standards and store samples in a diluent containing an antioxidant like ascorbic acid or EDTA. EDTA chelates metal ions that can catalyze oxidation.

  • Control pH: Keep stock solutions in a slightly acidic buffer (e.g., pH 3-5) to improve stability.

  • Degas Solvents: Use solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.[4]

  • Use Amber Vials: Protect solutions from light by using amber glass vials or by wrapping vials in foil.

  • Prepare Fresh: Prepare working standards fresh daily from a frozen, protected stock solution.

Q5: I'm analyzing 6-OH-THICA in plasma and my recovery is low and inconsistent. What's wrong with my sample preparation?

Answer: Low and variable recovery from complex matrices like plasma is typically due to either inefficient extraction or matrix effects. The goal of sample preparation is to isolate the analyte from interfering substances like proteins.[10][11]

Common Issues:

  • Incomplete Protein Precipitation: If proteins are not fully removed, they can trap your analyte, clog your HPLC column, and interfere with derivatization.

  • Analyte Adsorption: 6-OH-THICA can adsorb to labware or precipitated proteins.

  • Matrix Effects: Co-eluting endogenous substances from the plasma can suppress or enhance the detector signal, leading to inaccurate quantification.

Recommended Protocol: Protein Precipitation

This is a straightforward method for plasma sample cleanup.

Reagents & Equipment:

  • Ice-cold Acetonitrile (ACN) or Methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge (4°C)

  • Calibrated pipettes

Procedure:

  • Aliquot: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Spike (for QC): For quality control samples, spike with a known amount of 6-OH-THICA standard.

  • Precipitate: Add 300 µL of ice-cold ACN (a 3:1 ratio is a good starting point). The organic solvent denatures and precipitates the plasma proteins.

  • Vortex: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and complete precipitation.

  • Incubate: Let the samples sit on ice for 10 minutes to allow proteins to fully precipitate.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Collect Supernatant: Carefully pipette the clear supernatant, which contains your analyte, into a clean vial for analysis (or derivatization). Be careful not to disturb the protein pellet.

  • Self-Validation: To validate this process, compare the peak area of a spiked plasma sample that has undergone this procedure to a standard prepared in the final mobile phase at the same concentration. The recovery should be consistent and ideally >85%.[12]

Section 3: Derivatization & HPLC Analysis

For a molecule like 6-OH-THICA, which lacks a strong chromophore, derivatization is essential for sensitive UV or fluorescence detection. This chemical reaction itself can be a source of variability.[13][14]

Q6: My derivatization reaction seems to be the source of my inconsistency. How can I make it more reliable?

Answer: The key to reproducible derivatization is precise control over the reaction conditions. The reaction must be driven to completion for all standards and samples equally.

G cluster_0 A Sample + Standard B Add Borate Buffer (Control pH) A->B C Add Derivatization Reagent (e.g., AQC) B->C D Vortex & Incubate (Controlled Time/Temp) C->D E Inject into HPLC D->E

Caption: A typical pre-column derivatization workflow.

Critical Control Points:

  • Reagent Stability: Derivatization reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can degrade with moisture.[15] Prepare them fresh and store them under desiccated conditions.

  • pH Control: Most derivatization reactions are highly pH-dependent. Use a robust buffer (e.g., borate buffer) to maintain the optimal pH for the reaction. Ensure the buffer capacity is sufficient to overcome any residual acid/base from your sample preparation.

  • Stoichiometry: The derivatizing reagent must be in sufficient molar excess to drive the reaction to completion for the highest concentration sample.[14]

  • Time and Temperature: These must be precisely controlled. Use a calibrated heat block and a timer. Do not leave samples reacting for variable amounts of time on the bench.

  • Quenching (if applicable): Some reactions may require a quenching step to stop the reaction and stabilize the derivative before injection.

Q7: I'm seeing shifting retention times for my 6-OH-THICA peak. What are the most likely causes?

Answer: Retention time (RT) drift is a common HPLC problem that indicates a change in the equilibrium between your analyte and the stationary/mobile phases.[16][17]

Potential Cause Explanation & Solution
Inadequate Column Equilibration The column needs to be fully equilibrated with the initial mobile phase conditions before each injection. Solution: Increase the equilibration time between runs until consecutive injections of the same standard have stable RTs (RSD < 0.5%).
Mobile Phase pH Drift The charge state of 6-OH-THICA is highly sensitive to pH. A small change in mobile phase pH can alter its retention. Solution: Prepare mobile phases fresh daily. Ensure buffers are within their effective buffering range. If using a gradient, ensure the pH of both mobile phase A and B are similar.
Temperature Fluctuation Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity. Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 35-40°C). This provides stability and often improves peak shape.[18]
Column Degradation Over time, the stationary phase can degrade, especially at extreme pH values, leading to RT shifts. Solution: Always operate within the column manufacturer's recommended pH range. Use a guard column to protect the analytical column from contaminants.

Table 2: Common Causes of Retention Time Variability.

Q8: My 6-OH-THICA peak is tailing badly. How do I improve the peak shape?

Answer: Peak tailing is usually caused by unwanted secondary interactions between the analyte and the column's stationary phase.

Causality: For a molecule like 6-OH-THICA, the basic secondary amine can interact strongly with acidic residual silanol groups on the silica backbone of the HPLC column. This strong, non-ideal interaction causes some molecules to lag behind the main peak, creating a "tail".

Solutions:

  • Lower Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), both the secondary amine of your analyte and the residual silanols on the column will be protonated (positively charged). This creates electrostatic repulsion that minimizes the unwanted interaction and dramatically improves peak shape.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols. Ensure you are using a high-quality, end-capped C18 column suitable for analyzing basic compounds.

  • Reduce Sample Overload: Injecting too much analyte can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or sample concentration.[19]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Hydroxy-Tetrahydroisoquinoline-3-Carboxylic Acid and its Non-Hydroxylated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Among the various derivatives of this versatile scaffold, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) has garnered significant attention as a constrained analogue of the amino acid phenylalanine.[5] A key question in the structure-activity relationship (SAR) of this family of compounds is the influence of substitutions on the aromatic ring. This guide provides an in-depth comparison of the biological activity of 6-hydroxy-tetrahydroisoquinoline-3-carboxylic acid and its parent non-hydroxylated counterpart, offering insights into the potential impact of this specific hydroxylation on the molecule's pharmacological profile.

Unveiling the Impact of the 6-Hydroxy Group: A Comparative Analysis

The introduction of a hydroxyl group at the 6-position of the THIQ-3-COOH core can significantly alter its physicochemical properties, such as polarity, hydrogen bonding capability, and metabolic stability. These changes, in turn, can have a profound impact on the compound's interaction with biological targets.

Neuromodulatory Activity: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, is a major target for THIQ derivatives.[6][7][8] Overactivation of this receptor is implicated in various neurological disorders, making NMDA receptor antagonists valuable therapeutic candidates.[7]

Table 1: Comparative Neuromodulatory Activity Data (Inferred from Related Compounds)

Compound/DerivativeTargetAssayActivity (IC50/EC50)Source
Tetrahydroisoquinoline DerivativesNMDA ReceptorRadioligand BindingSubmicromolar to micromolar[9][10][11][12]
6-Substituted Decahydroisoquinoline-3-Carboxylic AcidsNMDA Receptor[3H]CGS19755 BindingPotent antagonists[13]
Tetrahydroisoquinoline AnaloguesGluN2B-containing NMDA ReceptorsElectrophysiologyPotentiators[11]

Note: This table presents a summary of activities for related compounds to provide context, as direct comparative data for 6-hydroxy-THIQ-3-COOH and THIQ-3-COOH is not available in the reviewed literature.

The presence of a hydroxyl group at the 6-position could potentially introduce a new hydrogen bond donor/acceptor site, which may alter the binding affinity and selectivity for different NMDA receptor subunits.

Anticancer Potential: Modulating Apoptosis

The THIQ scaffold has also been explored for its anticancer properties, with some derivatives showing promising activity against various cancer cell lines.[1][2][4] One of the key mechanisms of action for many anticancer agents is the induction of apoptosis, or programmed cell death. The Bcl-2 family of proteins are central regulators of this process.[13][14]

While direct comparative anticancer data for the two title compounds is scarce, peptides incorporating the non-hydroxylated THIQ-3-COOH have demonstrated antiproliferative activity against breast cancer cells.[15] Given that phenolic hydroxyl groups on drug molecules can influence their interaction with protein targets, it is plausible that the 6-hydroxy derivative exhibits a different anticancer profile.

Mechanistic Insights: Signaling Pathways

To understand the potential differences in biological activity, it is crucial to consider the underlying signaling pathways.

NMDA Receptor Signaling

Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger to trigger a cascade of downstream signaling events crucial for synaptic plasticity.[6][7][8][16]

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Opens CaMKII CaMKII Ca2_influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

A 6-hydroxy group on a THIQ-3-COOH antagonist could modulate how the molecule fits into the glutamate or glycine binding sites, or an allosteric site, thereby affecting the downstream signaling.

Bcl-2 Family-Mediated Apoptosis

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[13][14][17]

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Stimuli Cellular Stress Bax_Bak Bax / Bak (Pro-apoptotic) Stimuli->Bax_Bak Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Forms pores in CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Bcl-2 Family-Mediated Apoptotic Pathway.

THIQ derivatives that inhibit anti-apoptotic Bcl-2 proteins would shift the balance towards apoptosis, a desirable trait for an anticancer drug. The 6-hydroxy group could enhance binding to the hydrophobic groove of Bcl-2 family proteins through additional hydrogen bonding interactions.

Experimental Methodologies

To facilitate further research in this area, we provide detailed protocols for key assays used to evaluate the biological activities discussed.

[3H]CGS 19755 NMDA Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the NMDA receptor.

Experimental Workflow

Binding_Assay_Workflow A Prepare Rat Brain Membranes B Incubate Membranes with [3H]CGS 19755 & Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 Determination) D->E

Caption: NMDA Receptor Binding Assay Workflow.

Step-by-Step Protocol

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to obtain a crude synaptic membrane pellet. Wash the pellet multiple times to remove endogenous glutamate.

  • Binding Reaction: In a 96-well plate, incubate the brain membranes with a fixed concentration of [3H]CGS 19755 and varying concentrations of the test compound (6-hydroxy-THIQ-3-COOH or THIQ-3-COOH).

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CGS 19755 (IC50) by non-linear regression analysis.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[15][18][19][20][21]

Experimental Workflow

MTT_Assay_Workflow A Seed Cancer Cells in a 96-well Plate B Treat Cells with Varying Concentrations of Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at ~570 nm E->F G Data Analysis (IC50 Determination) F->G

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Protocol

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (6-hydroxy-THIQ-3-COOH or THIQ-3-COOH) and a vehicle control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of 6-hydroxy-tetrahydroisoquinoline-3-carboxylic acid and its non-hydroxylated counterpart. While direct comparative data is limited, the available evidence from related compounds suggests that the 6-hydroxy group is likely to significantly influence the pharmacological profile of the THIQ-3-COOH scaffold.

Future research should focus on the direct synthesis and parallel biological evaluation of both compounds in a panel of relevant assays, including NMDA receptor subtype binding assays and a broad range of cancer cell line proliferation assays. Such studies will provide a clearer understanding of the structure-activity relationship and guide the rational design of more potent and selective THIQ-based therapeutics.

References

A Comparative Guide to the Antioxidant Capacity of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants in Drug Development

In the landscape of modern therapeutics, the mitigation of oxidative stress is a cornerstone of disease prevention and treatment. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has spurred a continuous search for novel antioxidant compounds with therapeutic potential. One such molecule of interest is 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-OH-THICA), a structurally unique heterocyclic compound. The presence of a hydroxyl group on the aromatic ring of the tetrahydroisoquinoline scaffold suggests a potential for significant antioxidant activity, primarily through the donation of a hydrogen atom to neutralize free radicals.[2][3]

This guide provides a comprehensive framework for benchmarking the antioxidant capacity of 6-OH-THICA against established antioxidant standards: Trolox (a water-soluble vitamin E analog), ascorbic acid (Vitamin C), and gallic acid. We will delve into the mechanistic underpinnings of antioxidant action and provide detailed, field-proven protocols for four widely accepted antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power).

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to rigorously evaluate the antioxidant potential of 6-OH-THICA and other novel compounds, thereby facilitating the identification of promising new therapeutic agents.

The Chemistry of Antioxidant Action: A Mechanistic Overview

The antioxidant activity of phenolic compounds, such as 6-OH-THICA, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thus stabilizing the radical and terminating the oxidative chain reaction.[2][3][4] The resulting phenoxyl radical is relatively stable due to resonance delocalization, which diminishes its reactivity and prevents it from propagating further oxidative damage.

The key structural feature of 6-OH-THICA that confers its potential antioxidant capacity is the hydroxyl group attached to the aromatic ring. The ease with which this hydroxyl group can donate a hydrogen atom is a critical determinant of its antioxidant potency. This process is often referred to as hydrogen atom transfer (HAT). Another possible mechanism is single-electron transfer (SET), where the antioxidant donates an electron to the free radical.[4]

To provide a robust evaluation of 6-OH-THICA's antioxidant capacity, it is essential to employ a battery of assays that operate via different mechanisms. This multi-faceted approach provides a more complete picture of the compound's antioxidant profile.

Benchmarking Against the Gold Standards

A meaningful assessment of a novel compound's antioxidant capacity necessitates comparison against well-characterized standards. For this guide, we have selected three widely recognized antioxidants:

  • Trolox: A water-soluble analog of vitamin E, Trolox is a potent chain-breaking antioxidant and is commonly used as a standard in many antioxidant assays, particularly the ABTS and ORAC assays.[5]

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, ascorbic acid is a powerful reducing agent and free radical scavenger.[6]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, gallic acid is known for its high antioxidant activity, attributed to its three hydroxyl groups.[5][7]

By comparing the performance of 6-OH-THICA to these standards, we can effectively contextualize its antioxidant potential.

Experimental Protocols for Antioxidant Capacity Assessment

The following section provides detailed, step-by-step protocols for four standard antioxidant assays. Adherence to these protocols is crucial for obtaining reproducible and comparable results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant that can donate a hydrogen atom.[8][9]

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of 6-OH-THICA and the standard antioxidant (e.g., ascorbic acid) in methanol. Create a series of dilutions from these stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • Percentage of scavenging activity (%) = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates higher antioxidant activity.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABles-green color is diminished, and the degree of decolorization is proportional to the antioxidant's concentration and potency.[11][12][13]

Experimental Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions: Prepare serial dilutions of 6-OH-THICA and the standard (Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of each dilution of the test compound or standard to a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity is expressed as TEAC, which is the concentration of Trolox that has the same antioxidant activity as the sample. A standard curve is prepared using different concentrations of Trolox, and the TEAC value of the sample is calculated from this curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay is based on the inhibition of the fluorescein decay by the antioxidant. The area under the fluorescence decay curve is used to quantify the antioxidant capacity.[14][15][16][17]

Experimental Workflow:

Pictet_Spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 β-arylethylamine I1 Iminium Ion R1->I1 Condensation R2 Aldehyde/Ketone R2->I1 I2 Spirocyclic Intermediate I1->I2 Electrophilic Aromatic Substitution P1 Tetrahydroisoquinoline I2->P1 Rearrangement & Deprotonation

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a compound recognized for its neuroprotective properties and as a valuable intermediate in pharmaceutical development. By adhering to these protocols, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of laboratory practice.

At the heart of any chemical disposal procedure lies a thorough understanding of the compound's specific hazards. The primary and most authoritative source for this information is the Safety Data Sheet (SDS) provided by the manufacturer. It is imperative to consult the SDS for the exact form and concentration of the chemical you are using before proceeding with any disposal method.

Hazard Assessment: The Critical First Step

A review of available safety data for "DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate" indicates that this specific form is not classified as a hazardous product according to the Globally Harmonized System (GHS) and WHMIS 2015 criteria.[1] However, it is crucial to recognize that derivatives or other forms of this compound may carry different hazard classifications, such as being a skin or eye irritant. Therefore, independent verification of the hazard classification for your specific material via its SDS is a mandatory prerequisite to disposal.

Table 1: Hazard Profile of DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate

Hazard ClassificationGHS/WHMIS 2015
Acute ToxicityNot Classified
Skin Corrosion/IrritationNot Classified
Serious Eye Damage/IrritationNot Classified
Respiratory or Skin SensitizationNot Classified
Germ Cell MutagenicityNot Classified
CarcinogenicityNot Classified
Reproductive ToxicityNot Classified
Specific Target Organ ToxicityNot Classified

Source: Fisher Scientific SDS for DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound, contingent on its hazard classification.

DisposalWorkflow start Start: Unused or Waste 6-hydroxy-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic Acid sds Consult Safety Data Sheet (SDS) for hazard classification start->sds is_hazardous Is the compound classified as hazardous? sds->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous Hazardous Waste Stream is_hazardous->hazardous Yes check_local Check local and institutional regulations for non-hazardous waste disposal. non_hazardous->check_local collect_waste Collect in a designated, labeled hazardous waste container. hazardous->collect_waste drain_disposal Option 1: Drain Disposal (if permissible and water-soluble) check_local->drain_disposal trash_disposal Option 2: Solid Waste Trash (if permissible) check_local->trash_disposal end End of Disposal Process drain_disposal->end trash_disposal->end contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. collect_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Based on the determination that "DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrate" is non-hazardous, the following disposal procedures are recommended. Always defer to your institution's specific guidelines and local regulations.[2][3]

Protocol 1: Disposal of Solid Non-Hazardous Waste

This protocol is applicable for the solid, powdered form of the compound.

  • Confirmation of Non-Hazardous Status: Re-verify with the SDS that the specific lot and form of the chemical is classified as non-hazardous.

  • Container Preparation: Ensure the original container is empty of all but trace amounts of the chemical. If transferring to a different container for disposal, use a new, clean container and label it clearly as "Non-hazardous waste: this compound".

  • Packaging: For trace amounts in the original container, the container can often be disposed of in the regular laboratory trash after defacing the label.[3] For larger quantities of solid waste, it should be placed in a sealed, sturdy container to prevent dust inhalation during handling.

  • Final Disposal: Place the sealed container in the designated laboratory solid waste stream, which is typically collected with regular trash. Do not place open containers or loose powder directly into the trash.[3]

Protocol 2: Disposal of Aqueous Solutions (Non-Hazardous)

This protocol applies to dilute, aqueous solutions of the non-hazardous form of the compound.

  • Confirmation of Non-Hazardous Status: Confirm that the compound in solution is non-hazardous and that no other hazardous materials are present.

  • Check Local Regulations: Verify that your local municipality and institution permit the drain disposal of non-hazardous, water-soluble laboratory chemicals.[3][4]

  • Dilution: While the compound itself is not classified as hazardous, it is good practice to dilute the solution further with at least 20 parts water.

  • Drain Disposal: Pour the diluted solution down the sanitary sewer drain, followed by a copious amount of cold water to ensure it is fully flushed from the laboratory's plumbing system.[4]

Procedures for Spills and Contaminated Materials

In the event of a spill, even with a non-hazardous substance, proper cleanup is essential to maintain a safe laboratory environment.

  • Personal Protective Equipment (PPE): At a minimum, wear gloves and safety glasses during cleanup.

  • Containment: For solid spills, carefully sweep the material into a dustpan or other suitable container to minimize dust generation. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Disposal of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) should be placed in a sealed bag or container and disposed of as solid waste.[5]

Broader Context: The Chemical Hygiene Plan

The disposal of any chemical, hazardous or not, falls under the umbrella of your institution's Chemical Hygiene Plan (CHP). The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop and implement a written CHP.[1] This plan outlines specific procedures and responsibilities for the safe handling, storage, and disposal of all chemicals in the laboratory. Familiarize yourself with your institution's CHP and adhere to its protocols.

References

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6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.